Cas no 850934-84-8 (3-tert-butyl-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(thiophen-2-yl)methylthiourea)

3-tert-ブチル-1-[2-(5-メトキシ-2-メチル-1H-インドール-3-イル)エチル]-1-(チオフェン-2-イルメチル)チオ尿素は、複雑なチオ尿素誘導体であり、有機合成や医薬品開発における重要な中間体としての潜在性を有しています。その分子構造は、tert-ブチル基、メトキシ置換インドール環、およびチオフェンユニットを組み合わせた特徴的な設計となっており、高い立体障害と電子効果を示します。この化合物は、特定の酵素阻害剤や受容体リガンドとしての応用が期待され、創薬研究において構造最適化の起点として有用です。特に、チオ尿素部分は水素結合形成能に優れ、標的タンパク質との相互作用強化が可能です。安定性と反応性のバランスが取れた設計は、さらなる化学修飾の柔軟性を提供します。

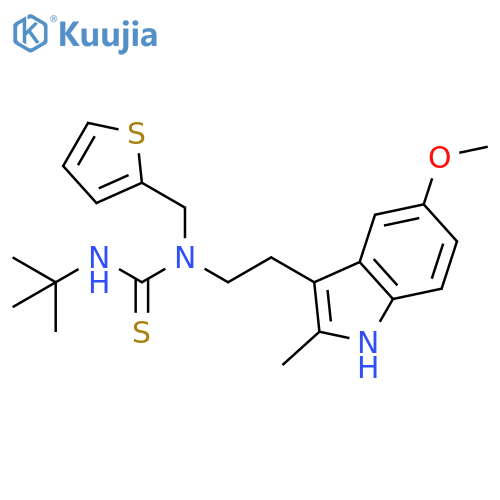

850934-84-8 structure

商品名:3-tert-butyl-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(thiophen-2-yl)methylthiourea

3-tert-butyl-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(thiophen-2-yl)methylthiourea 化学的及び物理的性質

名前と識別子

-

- 3-tert-butyl-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(thiophen-2-yl)methylthiourea

- 3-(tert-butyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)thiourea

- Thiourea, N'-(1,1-dimethylethyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-(2-thienylmethyl)-

- 850934-84-8

- 3-tert-butyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(thiophen-2-ylmethyl)thiourea

- F0591-2019

- 3-tert-butyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]thiourea

- AKOS001759411

-

- インチ: 1S/C22H29N3OS2/c1-15-18(19-13-16(26-5)8-9-20(19)23-15)10-11-25(14-17-7-6-12-28-17)21(27)24-22(2,3)4/h6-9,12-13,23H,10-11,14H2,1-5H3,(H,24,27)

- InChIKey: WWAHEXPQCWZTDQ-UHFFFAOYSA-N

- ほほえんだ: N(CCC1C2=C(NC=1C)C=CC(OC)=C2)(CC1SC=CC=1)C(NC(C)(C)C)=S

計算された属性

- せいみつぶんしりょう: 415.17520490g/mol

- どういたいしつりょう: 415.17520490g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 28

- 回転可能化学結合数: 7

- 複雑さ: 524

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.8

- トポロジー分子極性表面積: 101Ų

じっけんとくせい

- 密度みつど: 1.203±0.06 g/cm3(Predicted)

- ふってん: 580.8±60.0 °C(Predicted)

- 酸性度係数(pKa): 15.08±0.70(Predicted)

3-tert-butyl-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(thiophen-2-yl)methylthiourea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0591-2019-2μmol |

3-tert-butyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]thiourea |

850934-84-8 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0591-2019-2mg |

3-tert-butyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]thiourea |

850934-84-8 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| A2B Chem LLC | BA82425-1mg |

3-tert-butyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]thiourea |

850934-84-8 | 1mg |

$245.00 | 2024-04-19 | ||

| Life Chemicals | F0591-2019-1mg |

3-tert-butyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]thiourea |

850934-84-8 | 90%+ | 1mg |

$54.0 | 2023-05-17 |

3-tert-butyl-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(thiophen-2-yl)methylthiourea 関連文献

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

-

3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

850934-84-8 (3-tert-butyl-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(thiophen-2-yl)methylthiourea) 関連製品

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬